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1,4-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11840265
M. Wt: 296.16 g/mol
InChI Key: XIJVHFQXSLXHTL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemistry, largely due to the profound influence the fluorine atom exerts on molecular properties. acs.org As the most electronegative element, fluorine's incorporation into an aromatic ring significantly alters the molecule's electronic and steric characteristics. rsc.org This modification can lead to enhanced thermal stability, greater chemical resistance, and altered reactivity. nih.govrsc.org

In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic stability by blocking sites susceptible to oxidation, increase its lipophilicity which can enhance membrane permeability, and alter its binding affinity to target enzymes or receptors. acs.orgsigmaaldrich.com These benefits have led to the integration of fluorinated aromatics into a wide array of pharmaceuticals, including antibiotics, anticancer agents, and antidepressants. acs.orgrsc.org In materials science, these compounds are integral to the development of advanced materials such as high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where properties like thermal stability and specific optical characteristics are desired. acs.orgacs.org

Overview of Aryl Trifluoromethoxy Ethers in Synthetic Chemistry and Materials Science

Aryl trifluoromethoxy ethers, which contain the -OCF₃ group attached to an aromatic ring, represent a particularly important class of fluorinated compounds. The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is also highly lipophilic, a rare combination of properties. rsc.org This unique electronic nature modifies the reactivity and electron distribution of the aromatic ring to which it is attached. rsc.org

The synthesis of aryl trifluoromethoxy ethers has historically been challenging, which has spurred the development of novel synthetic methods. rsc.orgresearchgate.net Modern techniques, including transition-metal-mediated cross-coupling reactions, have made these valuable motifs more accessible for research and development. researchgate.netnih.gov In materials science, the thermal and chemical stability conferred by the -OCF₃ group makes these compounds suitable for creating robust materials. researchgate.net Their application is also growing in medicinal and agricultural chemistry, where the group's properties can enhance the efficacy and bioavailability of active molecules. rsc.orgcore.ac.uk

Unique Contributions of Trifluoromethoxy Substitution to Naphthalene-Based Systems

When the trifluoromethoxy (-OCF₃) group is attached to a naphthalene (B1677914) scaffold, it imparts a unique combination of properties derived from both the substituent and the core structure. The naphthalene system itself is a versatile platform used in dyes, pharmaceuticals, and electronic materials. nih.govacs.org The introduction of one or more -OCF₃ groups significantly modifies the electronic landscape of the naphthalene rings.

The strong electron-withdrawing nature of the trifluoromethoxy group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the naphthalene system. acs.org This is a critical factor in the design of organic electronic materials, such as n-type semiconductors, where tuning these energy levels is essential for efficient charge transport. acs.org Furthermore, the -OCF₃ group enhances lipophilicity, which can be crucial for the solubility and processing of naphthalene-based materials or for the biological activity of pharmaceutical candidates. rsc.orgresearchgate.net The presence of multiple trifluoromethyl or trifluoromethoxy groups on a naphthalene ring has been shown to significantly increase the sensitivity of the molecule to the electronic effects of other substituents, making such systems valuable as molecular probes.

Research Landscape and Thematic Focus for 1,4-Bis(trifluoromethoxy)naphthalene

The specific research landscape for this compound is not extensively documented in publicly available literature, suggesting it is not a widely studied compound. Its existence is more prominent in chemical supplier catalogs and databases than in dedicated research articles. However, the thematic focus for such a molecule can be inferred from research on analogous compounds, such as other polyfluorinated naphthalenes and aromatics.

The primary research interest in a molecule like this compound would likely lie in materials science and synthetic methodology. The symmetrical 1,4-substitution pattern on the naphthalene core, combined with the strong electron-withdrawing and stabilizing properties of two trifluoromethoxy groups, makes it a compelling target as a building block for advanced functional materials. Research on related polyfluorinated naphthalene diimides, for instance, focuses on their application as stable n-type organic semiconductors for flexible electronics. nih.govacs.org Therefore, the thematic focus for this compound would center on its synthesis and subsequent use as a monomer or precursor for polymers, liquid crystals, or organic electronic materials with high thermal stability and specific electronic properties.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound would likely be driven by several key objectives aimed at exploring its fundamental properties and potential applications.

Key Objectives would include:

Development of Efficient Synthetic Routes: A primary goal would be to establish a high-yield, scalable synthesis for this compound. This could involve investigating novel trifluoromethoxylation reactions on 1,4-dihydroxynaphthalene (B165239) or other suitable precursors.

Physicochemical Characterization: A thorough investigation of its properties would be essential. This includes determining its thermal stability (e.g., via thermogravimetric analysis), electrochemical properties (e.g., via cyclic voltammetry to determine HOMO/LUMO energy levels), and photophysical characteristics (e.g., absorption and emission spectra).

Exploration as a Monomer for Advanced Polymers: A major objective would be to utilize the compound as a monomer for creating new high-performance polymers. The resulting polymers would be expected to exhibit high thermal stability, chemical resistance, and low dielectric constants, making them candidates for applications in aerospace and microelectronics.

Investigation in Organic Electronics: Researchers would likely aim to incorporate the this compound core into larger molecular structures to create novel organic semiconductors. The goal would be to assess its potential for use in organic field-effect transistors (OFETs) or as a component in OLEDs, leveraging the expected electron-deficient nature of the substituted naphthalene core.

Data Tables

Table 1: Influence of Fluorine-Containing Groups on Aromatic Systems

PropertyEffect of Fluorine SubstitutionEffect of Trifluoromethoxy (-OCF₃) Group
Electronic Effect Strongly electron-withdrawing (inductive effect). rsc.orgStrongly electron-withdrawing. rsc.org
Lipophilicity Increases lipophilicity. sigmaaldrich.comOne of the most lipophilic functional groups. rsc.org
Metabolic Stability Can block sites of metabolic oxidation, increasing stability. acs.orgEnhances metabolic stability. nih.gov
Thermal Stability Increases thermal stability due to strong C-F bond. nih.govsigmaaldrich.comContributes to high thermal stability. researchgate.net
Reactivity Deactivates aromatic ring towards electrophilic substitution. rsc.orgDeactivates the aromatic ring; directs electrophilic substitution to the para position. rsc.org
Binding Interactions Can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions).Influences molecular conformation and binding affinity. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F6O2 B11840265 1,4-Bis(trifluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,4-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-6-10(20-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H

InChI Key

XIJVHFQXSLXHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Mechanistic Investigations and Kinetic Analyses of 1,4 Bis Trifluoromethoxy Naphthalene Formation and Transformations

Detailed Mechanistic Pathways of Trifluoromethoxylation Reactions on Naphthalene (B1677914) Substrates

The formation of 1,4-bis(trifluoromethoxy)naphthalene can be envisaged through several mechanistic pathways, primarily centered on nucleophilic aromatic substitution (SₙAr) or radical C-H functionalization.

Nucleophilic Aromatic Substitution (SₙAr) Pathway: The most conventional route for introducing a trifluoromethoxy group onto an aromatic ring is the SₙAr mechanism. This pathway typically requires a naphthalene substrate substituted with suitable leaving groups (e.g., halogens) at the 1- and 4-positions, such as 1,4-dichloronaphthalene (B155283) or 1,4-diiodonaphthalene. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Nucleophilic Attack: The trifluoromethoxide anion (⁻OCF₃), a relatively poor nucleophile, attacks one of the carbon atoms bearing a leaving group. nih.gov This attack disrupts the aromaticity of the naphthalene ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Elimination of Leaving Group: In the second step, the aromaticity of the naphthalene ring is restored through the expulsion of the leaving group (e.g., Cl⁻, I⁻).

To form the 1,4-bis-substituted product, this sequence must occur twice. The first-installed trifluoromethoxy group acts as a moderately electron-withdrawing substituent, which can help to activate the naphthalene ring for the second nucleophilic attack, albeit less strongly than a nitro group. nih.gov

Radical Pathways: Direct C-H trifluoromethoxylation offers an alternative that avoids the need for pre-functionalized substrates. These methods often involve the generation of a trifluoromethoxy radical (•OCF₃). bohrium.com

Photoredox Catalysis: Visible-light photoredox catalysis can generate •OCF₃ radicals from suitable precursors. mdpi.com This radical can then add to the naphthalene ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethoxylated product. mdpi.com However, achieving regioselectivity to form the specific 1,4-isomer is a significant challenge with this method, often leading to mixtures of isomers. mdpi.com

Metal-Mediated Reactions: Silver-mediated protocols have been developed for the trifluoromethoxylation of aryl nucleophiles, demonstrating the feasibility of C-OCF₃ bond formation via transition-metal involvement. bohrium.comharvard.edu These reactions can proceed through oxidative functionalization pathways.

Kinetic Studies of Naphthalene Derivatization Reactions Involving Trifluoromethoxy Groups

Nature of the Leaving Group: The rate of reaction is highly dependent on the ability of the leaving group to depart. For halogens, the reaction rate typically follows the trend I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they can solvate the cation of the trifluoromethoxide salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Substituent Effects: The presence of the first -OCF₃ group influences the rate of the second substitution. As an electron-withdrawing group, it increases the electrophilicity of the naphthalene ring, thereby accelerating the rate of nucleophilic attack.

Kinetic experiments for SₙAr reactions are typically performed by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectrophotometry or ¹⁹F NMR spectroscopy. nih.govresearchgate.net The reactions generally follow second-order kinetics, being first order in the aryl substrate and first order in the nucleophile. imperial.ac.uk

Table 1: Representative Relative Rate Constants for Nucleophilic Aromatic Substitution on Substituted Aryl Halides (Illustrative Data)
SubstrateLeaving GroupRelative Rate (krel)Conditions
4-NitroiodobenzeneIodo (-I)3500Methoxide in Methanol (B129727), 50 °C
4-NitrobromobenzeneBromo (-Br)800
4-NitrochlorobenzeneChloro (-Cl)7
4-NitrofluorobenzeneFluoro (-F)1

This table illustrates the typical effect of the leaving group on the rate of SₙAr reactions. While not specific to naphthalene trifluoromethoxylation, the trend is general for the addition-elimination mechanism where C-X bond cleavage is not the rate-determining step.

Elucidation of Rate-Determining Steps and Intermediate Species Formation (e.g., Meisenheimer Complexes)

In the stepwise SₙAr mechanism, the formation and decomposition of intermediate species are central to the reaction profile.

Meisenheimer Complex as a Key Intermediate: The generally accepted mechanism for SₙAr reactions involves the formation of a discrete, non-aromatic Meisenheimer complex. libretexts.orgsemanticscholar.org For the formation of 1-(trifluoromethoxy)naphthalene (B14808856) from 1-chloronaphthalene, this intermediate would be a resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized across the ring system and, importantly, onto the electron-withdrawing trifluoromethoxy group (in the case of the second substitution). This stabilization is critical for the feasibility of the reaction. libretexts.org

Rate-Determining Step: For most activated SₙAr reactions, the first step—nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step (RDS). imperial.ac.uk This is because this step involves a high activation energy barrier associated with the loss of aromaticity of the naphthalene ring. libretexts.org The subsequent elimination of the leaving group is typically fast as it restores the highly stable aromatic system. The reaction energy profile for such a process shows two transition states and one stable intermediate (the Meisenheimer complex).

Concerted vs. Stepwise Mechanisms: Recent computational and experimental studies have opened a discussion on whether all SₙAr reactions proceed through a stable Meisenheimer intermediate. researchgate.netnih.gov Some evidence suggests that for less-activated aromatic systems (i.e., those without powerful electron-withdrawing groups like -NO₂), the reaction may follow a concerted pathway. semanticscholar.orgbris.ac.uknih.gov In a concerted mechanism, the Meisenheimer complex is not a stable intermediate but rather represents the transition state. researchgate.net In this scenario, C-O bond formation and C-X bond cleavage occur in a single, albeit asynchronous, step. The distinction depends heavily on the stability of the anionic intermediate; more electron-withdrawing substituents favor a stepwise pathway by stabilizing the Meisenheimer complex. semanticscholar.orgacs.org

Computational and Experimental Approaches to Transition State Analysis

The elucidation of reaction mechanisms, particularly the transient species involved, relies on a combination of computational modeling and experimental validation.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating the reaction pathways of trifluoromethoxylation. samipubco.commdpi.comresearchgate.net DFT calculations can be used to:

Model Geometries: Optimize the structures of reactants, intermediates, transition states, and products. nih.gov

Calculate Energies: Determine the relative energies of all species along the reaction coordinate, allowing for the calculation of activation barriers (Eₐ) and reaction enthalpies (ΔH). This can help distinguish between stepwise and concerted pathways by determining if the Meisenheimer complex is an energy minimum (intermediate) or a saddle point (transition state). acs.orgnih.gov

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insight into charge distribution and bonding within the transition state. nih.gov

Table 2: Hypothetical Calculated Energy Profile for the Second Trifluoromethoxylation of Naphthalene via a Stepwise SₙAr Pathway (Illustrative DFT Data)
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants1-Chloro-4-(trifluoromethoxy)naphthalene + ⁻OCF₃0.0
TS1Transition state for Meisenheimer complex formation+18.5
IntermediateMeisenheimer Complex-5.2
TS2Transition state for leaving group departure+12.0
ProductsThis compound + Cl⁻-15.8

This table provides an illustrative energy profile for a stepwise SₙAr reaction, showing that the formation of the Meisenheimer complex via TS1 has the highest activation barrier and is therefore the rate-determining step.

Experimental Approaches: Experimental studies provide crucial data to validate computational models.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution at a particular atom can provide information about bond-breaking or bond-forming in the rate-determining step. For example, a significant ¹²C/¹³C KIE at the carbon undergoing substitution can help differentiate between concerted and stepwise mechanisms. bris.ac.ukresearchgate.net

Hammett Plots: By studying the reaction rates for a series of substrates with different substituents, a Hammett plot can be constructed. The sign and magnitude of the reaction constant (ρ) give insight into the charge development at the reaction center in the transition state. A large, positive ρ value is characteristic of SₙAr reactions, indicating the buildup of negative charge in the ring during the rate-determining step. semanticscholar.orgnih.gov

Spectroscopic Observation: In some cases, particularly with highly stabilized intermediates, the Meisenheimer complex can be observed directly using techniques like NMR or UV-Vis spectroscopy, providing definitive proof of a stepwise mechanism. nih.gov

Structure Reactivity Relationships and Electronic Effects in 1,4 Bis Trifluoromethoxy Naphthalene

Impact of Trifluoromethoxy Substituents on the Aromaticity and Electron Density Distribution of the Naphthalene (B1677914) Core

The trifluoromethoxy group is a strong electron-withdrawing substituent, a characteristic that significantly alters the electron density of the naphthalene ring system. The high electronegativity of the fluorine atoms creates a powerful inductive effect that pulls electron density away from the aromatic core through the oxygen atom and the sigma bond framework. This withdrawal of electron density deactivates the naphthalene system, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted naphthalene.

Inductive and Resonance Effects of Geminal Trifluoromethoxy Groups at the 1,4-Positions

The electronic influence of the trifluoromethoxy group is a classic example of the interplay between inductive and resonance effects.

Inductive Effect (-I): The primary electronic influence of the -OCF3 group is its strong electron-withdrawing inductive effect. The three highly electronegative fluorine atoms strongly pull electron density from the carbon atom, which in turn withdraws electron density from the oxygen atom. This effect is then transmitted through the sigma bond to the naphthalene ring, significantly reducing the ring's electron density. This -I effect is dominant and is the main reason for the group's deactivating nature in electrophilic aromatic substitution. nih.govnih.gov

Resonance Effect (+R): Conversely, the oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the naphthalene ring. nih.gov This constitutes a π-donating resonance effect, which would typically increase electron density at the ortho and para positions. However, in the case of the -OCF3 group, this resonance donation is significantly diminished. The strong inductive pull of the -CF3 moiety on the oxygen's lone pairs makes them less available for donation into the aromatic ring. Therefore, while a +R effect formally exists, it is substantially weaker than the opposing -I effect. acs.org

The net result of these opposing forces is that the trifluoromethoxy group acts as a strong deactivator of the aromatic ring due to its dominant inductive withdrawal. acs.org The placement of two such groups at the 1,4-positions of the naphthalene core amplifies this effect, leading to a significantly electron-deficient aromatic system.

Steric Hindrance and Conformational Analysis of 1,4-Bis(trifluoromethoxy)naphthalene

The substitution at the peri (1 and 4) positions of the naphthalene ring system introduces significant steric considerations. The trifluoromethoxy groups are bulkier than hydrogen atoms, and their presence can lead to steric strain. In 1,4-disubstituted naphthalene derivatives, the substituents often deviate from the plane of the aromatic ring to minimize these repulsive interactions.

For instance, in the crystal structure of 1,4-bis(chloromethyl)naphthalene, the chlorine atoms deviate in opposite directions from the plane of the naphthalene ring. nih.gov A similar, and likely more pronounced, out-of-plane arrangement is expected for the -OCF3 groups in this compound. The C-O-C bond angle and the rotation around the C(naphthalene)-O bond are key conformational parameters. Computational studies on trifluoromethoxybenzenes have shown that the -OCF3 group typically does not lie in the plane of the phenyl ring, unlike methoxy (B1213986) groups which favor a planar conformation. acs.org This non-planar conformation is a strategy to alleviate steric hindrance between the fluorine atoms and the adjacent hydrogen atom on the aromatic ring.

In this compound, the two -OCF3 groups will likely adopt conformations where they are twisted out of the naphthalene plane to minimize steric repulsion between themselves and with the hydrogen atoms at the 8 and 5 positions. This twisting can influence the extent of π-conjugation between the oxygen lone pairs and the aromatic system, further weakening the already modest resonance effect. The preferred conformation will represent a balance between minimizing steric strain and optimizing electronic interactions.

Table 1: Comparison of Steric and Conformational Effects in 1,4-Disubstituted Naphthalenes
CompoundSubstituentExpected Steric HindrancePredicted Conformation
1,4-Dimethylnaphthalene-CH3ModerateMethyl groups likely twisted out of the naphthalene plane.
1,4-Dichloronaphthalene (B155283)-ClModerateChlorine atoms may show slight deviation from the plane.
This compound-OCF3High-OCF3 groups significantly twisted out of the naphthalene plane to avoid peri-interactions.

Influence on the π-System Electronic Properties and frontier molecular orbitals (HOMO-LUMO)

The potent electron-withdrawing nature of the two trifluoromethoxy groups has a dramatic impact on the frontier molecular orbitals (FMOs) of the naphthalene π-system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.

The introduction of electron-withdrawing groups is known to lower the energy levels of both the HOMO and LUMO. researchgate.net This stabilization is due to the inductive withdrawal of electron density from the aromatic π-system. For this compound, this effect is expected to be substantial.

HOMO Energy: The HOMO energy will be significantly lowered compared to unsubstituted naphthalene. A lower HOMO energy indicates that the molecule is less willing to donate electrons, making it more resistant to oxidation.

LUMO Energy: The LUMO energy will also be significantly lowered. A low-lying LUMO makes the molecule a better electron acceptor, increasing its electron affinity and making it more susceptible to nucleophilic attack or reduction. rsc.orgrsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. While both FMOs are lowered in energy, the magnitude of the shift is not necessarily equal. Computational studies on naphthalene derivatives have shown that substituents can alter the HOMO-LUMO gap. samipubco.com For example, attaching electron-withdrawing fluoroalkyl groups to a naphthalene diimide core significantly deepens both HOMO and LUMO energy levels. researchgate.net It is anticipated that the two -OCF3 groups in this compound will lead to a large HOMO-LUMO gap, suggesting high kinetic stability.

Table 2: Predicted Effects of Substitution on Naphthalene Frontier Molecular Orbital Energies
CompoundSubstituent EffectPredicted HOMO EnergyPredicted LUMO EnergyPredicted HOMO-LUMO Gap
NaphthaleneReference~ -6.1 eV~ -1.3 eV~ 4.8 eV samipubco.com
1,4-Bis(trifluoromethyl)naphthaleneStrongly Electron-WithdrawingSignificantly LoweredSignificantly LoweredLikely similar to or larger than naphthalene
This compoundStrongly Electron-WithdrawingSignificantly LoweredSignificantly LoweredLikely similar to or larger than naphthalene

Electrostatic Potential Surface Analysis and Charge Distribution Studies

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. The ESP map of this compound is expected to clearly reflect the strong electronic effects of the substituents.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show:

Highly Positive Potential around the -OCF3 groups: The fluorine atoms, being the most electronegative, will create a region of strong positive potential (electron deficiency) around the periphery of the substituent groups.

Depleted π-System: The surface above and below the naphthalene rings, which is typically electron-rich (negative potential) in the parent naphthalene molecule, will be significantly less negative, or even slightly positive. researchgate.netmdpi.com This illustrates the powerful electron-withdrawing effect of the 1,4-substituents, which depletes the π-electron cloud.

Negative Potential on Oxygen Atoms: A localized region of negative potential will likely remain on the oxygen atoms due to their lone pairs, although this will be significantly tempered by the inductive pull of the attached trifluoromethyl group.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1,4-Bis(trifluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the naphthalene (B1677914) ring. The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their positions relative to the trifluoromethoxy substituents.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This includes the carbons of the naphthalene core and the carbon atoms of the trifluoromethoxy groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of two trifluoromethoxy (-OCF₃) groups, ¹⁹F NMR is crucial. It provides information on the electronic environment of the fluorine atoms and can confirm the presence and integrity of the -OCF₃ groups. A single signal would be expected if the two groups are chemically equivalent.

A representative table for expected NMR data would be structured as follows, though specific experimental values are not currently available in published literature.

Nucleus Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity Expected Coupling Constants (J) (Hz)
¹H7.0 - 8.5Doublet, MultipletTypical aromatic couplings
¹³C100 - 150 (Aromatic), ~120 (quartet, JC-F) (-OCF₃)Singlet, QuartetTypical C-F couplings
¹⁹F-55 to -65SingletN/A

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy groups, typically in the 1100-1300 cm⁻¹ region. Other characteristic peaks would include C-O stretching and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring system, which are often weak in FTIR spectra.

Together, the FTIR and Raman spectra provide a unique "molecular fingerprint" that can be used for identification and quality control.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
C-O Stretch1000 - 1300FTIR
C-F Stretch1100 - 1300FTIR

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the photophysical properties of a molecule, which are related to its electronic structure and how it interacts with light.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* electronic transitions of the naphthalene chromophore. The position of the absorption maxima (λmax) and the molar absorptivity (ε) would be determined.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These properties are highly dependent on the molecular structure and its environment.

Parameter Description
λmax (Absorption)Wavelength of maximum light absorption.
ε (Molar Absorptivity)A measure of how strongly the molecule absorbs light at a specific wavelength.
λem (Emission)Wavelength of maximum fluorescence emission.
Quantum Yield (ΦF)The ratio of photons emitted to photons absorbed, indicating emission efficiency.

Computational Chemistry and Theoretical Modeling of 1,4 Bis Trifluoromethoxy Naphthalene

Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1,4-bis(trifluoromethoxy)naphthalene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The trifluoromethoxy (-OCF3) group is known to have a significant impact on molecular geometry. Unlike a planar methoxy (B1213986) group, the -OCF3 substituent often adopts a non-planar conformation relative to the aromatic ring to minimize steric repulsion. DFT calculations can precisely predict the dihedral angles of the C(aryl)-O-C-F linkages.

Beyond geometry, DFT provides critical information about the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. The trifluoromethoxy group is a strong electron-withdrawing substituent, which is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). nih.govbeilstein-journals.org Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples of what DFT calculations would yield and are based on studies of similar fluorinated aromatic compounds.

ParameterDescriptionTypical Calculated Value
Total Energy (Hartree)The total electronic energy of the optimized molecule.-1368.5
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital.-7.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital.-1.2
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO.6.3
Dipole Moment (Debye)A measure of the molecule's overall polarity.0.0 (due to symmetry)
C-O Bond Length (Å)The distance between the naphthalene carbon and the ether oxygen.1.36
C(aryl)-O-C-F Dihedral Angle (°)The twist angle of the trifluoromethoxy group relative to the naphthalene plane.~90

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal the accessible conformational space, particularly the rotational freedom of the two -OCF3 groups. By simulating the molecule's movement at a given temperature, researchers can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the influence of the environment, such as a solvent. By placing the molecule in a simulated box of solvent molecules (e.g., water, acetonitrile), one can observe how intermolecular interactions affect its structure and dynamics. These simulations can calculate properties like the radial distribution function, which describes how the solvent organizes around the solute molecule. This is particularly important for understanding solubility and how the molecule will behave in a condensed phase, which is more representative of real-world chemical reactions.

Quantum Chemical Descriptors for Understanding Reactivity and Intermolecular Forces

From the fundamental energies calculated by DFT, a set of "quantum chemical descriptors" can be derived that provide a quantitative framework for predicting chemical reactivity. rasayanjournal.co.in These descriptors are based on Conceptual DFT and help rationalize the behavior of molecules in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness, indicating lower reactivity.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

For this compound, the presence of two highly electronegative -OCF3 groups is expected to result in a high electronegativity and a high electrophilicity index, suggesting the molecule would act as a strong electron acceptor in reactions.

Table 2: Key Quantum Chemical Descriptors and Their Formulas

DescriptorFormulaInterpretation
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer.
Global Softness (S)1 / (2η)Propensity for chemical reaction.
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be used to validate theoretical models against experimental measurements.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.gov From these tensors, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. Comparing the calculated spectrum with an experimental one can confirm the molecular structure. For this compound, predicting the ¹⁹F chemical shift would be particularly important for characterizing the electronic environment of the trifluoromethoxy groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. acs.orgacs.org These calculations can help assign specific electronic transitions observed in the experimental spectrum, such as π→π* transitions within the naphthalene core.

A strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computational model, including the optimized geometry and electronic structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: Experimental values are hypothetical for the purpose of illustration.

Spectroscopic ParameterPredicted ValueHypothetical Experimental Value
¹³C Chemical Shift (C1-OCF₃) (ppm)148.5149.2
¹⁹F Chemical Shift (ppm)-58.2-57.9
UV-Vis λmax (nm)295300

Theoretical Studies on Substituent Effects and Aromatic Character Modulation

The two trifluoromethoxy groups at the 1 and 4 positions significantly influence the electronic properties and aromaticity of the naphthalene core. The -OCF3 group exhibits a dual electronic effect: it is a strong σ-electron withdrawing group due to the high electronegativity of the fluorine atoms, while the oxygen lone pairs can act as weak π-electron donors through resonance. beilstein-journals.org The net effect is strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution.

Computational studies can quantify these effects. The Substituent Effect Stabilization Energy (SESE) can be calculated using isodesmic reactions to determine the energetic impact of the substituents on the ring. nih.gov Furthermore, the aromaticity of the naphthalene rings can be assessed using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is calculated from the optimized bond lengths, is a common geometry-based measure. researchgate.net A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. It is expected that the strong electron-withdrawing -OCF3 groups would cause some degree of bond length alternation, leading to a slight reduction in the HOMA value compared to unsubstituted naphthalene, indicating a modulation of its aromatic character. researchgate.net

Derivatization and Chemical Transformations of 1,4 Bis Trifluoromethoxy Naphthalene

Regioselective Functionalization of the Naphthalene (B1677914) Core in the Presence of Trifluoromethoxy Groups

No peer-reviewed studies detailing the regioselective functionalization of 1,4-Bis(trifluoromethoxy)naphthalene have been identified. The two trifluoromethoxy groups are powerful deactivating groups, which would make conventional electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging. Predicting the regioselectivity of such reactions, should they occur, is difficult without experimental data. The directing effects of the -OCF3 groups on the naphthalene system, which itself has non-equivalent positions, would need to be empirically determined. Alternative strategies, such as directed ortho-metalation or C-H activation, have not been reported for this specific substrate.

Reactions Involving the Trifluoromethoxy Moiety (e.g., reductive cleavage, further fluorination)

The trifluoromethoxy group is generally considered to be highly stable and chemically robust. Reactions involving the cleavage or transformation of the -OCF3 group on an aromatic ring are rare and typically require harsh conditions. There is no available literature describing reactions such as reductive cleavage or further fluorination specifically targeting the trifluoromethoxy moieties of this compound.

Synthesis of Polyfunctionalized Naphthalene Building Blocks and Hybrid Molecules

The synthesis of more complex molecules derived from this compound is contingent on the successful functionalization of its naphthalene core or the transformation of its trifluoromethoxy groups. Due to the absence of foundational research in these areas, there are no reports on the use of this compound as a building block for creating polyfunctionalized naphthalene derivatives or hybrid molecules.

Advanced Analytical Methodologies for 1,4 Bis Trifluoromethoxy Naphthalene

Chromatographic Techniques (HPLC, GC) for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, purity assessment, and quantitative analysis of 1,4-bis(trifluoromethoxy)naphthalene. The choice between these techniques often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is expected to be the most suitable approach.

Separation and Purity Assessment: A C18 or a pentafluorophenyl (PFP) column would likely provide excellent separation of the target compound from potential impurities or isomers. The highly fluorinated nature of the trifluoromethoxy groups suggests that a PFP column could offer enhanced selectivity through dipole-dipole, π-π, and ion-exchange interactions. chromatographyonline.comresearchgate.net Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water would be employed to achieve optimal separation.

Quantitative Analysis: Quantification can be achieved using a UV detector, typically set at a wavelength corresponding to the absorbance maximum of the naphthalene (B1677914) ring system, which is expected to be in the range of 220-300 nm. mdpi.comresearchgate.net Calibration curves would be generated using certified reference standards to ensure accuracy.

Table 1: Predicted HPLC Parameters for the Analysis of this compound
ParameterPredicted Condition
ColumnReversed-Phase C18 or Pentafluorophenyl (PFP), 4.6 mm x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly applicable method.

Separation and Purity Assessment: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for the separation of the target compound. A temperature-programmed analysis would be necessary to ensure good resolution and peak shape.

Quantitative Analysis: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis. For enhanced selectivity, an Electron Capture Detector (ECD) could be employed, as it is highly sensitive to halogenated compounds.

Table 2: Predicted GC Parameters for the Analysis of this compound
ParameterPredicted Condition
ColumnCapillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen at a constant flow rate
Injector Temperature250 °C
Oven ProgramInitial temperature of 100 °C, ramped to 280 °C
DetectorFlame Ionization Detector (FID) or Electron Capture Detector (ECD)

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Characterization and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the characterization of complex mixtures and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds.

Complex Mixture Characterization: GC-MS would allow for the definitive identification of this compound and any co-eluting impurities based on their unique mass spectra. Electron ionization (EI) would likely be used, leading to characteristic fragmentation patterns. The fragmentation of aromatic compounds with trifluoromethyl groups often involves the loss of a CF3 radical, and similar fragmentation pathways can be expected for the trifluoromethoxy group. fluorine1.ru

Trace Analysis: For trace-level detection, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of compounds that are not amenable to GC, and for achieving very low detection limits. researchgate.net

Complex Mixture Characterization: An electrospray ionization (ESI) source would likely be used to ionize the this compound. By performing MS/MS analysis, specific precursor-to-product ion transitions can be monitored, providing a high degree of certainty in identification.

Trace Analysis: Multiple reaction monitoring (MRM) is a highly sensitive and selective technique that can be used for the quantification of trace amounts of the target compound in complex matrices.

Table 3: Predicted Mass Spectrometry Parameters for this compound
TechniqueIonization ModePredicted Key Fragment Ions (m/z)
GC-MS (EI)Electron IonizationMolecular ion [M]+, [M-OCF3]+, [M-CF3]+, fragments related to the naphthalene core
LC-MS/MS (ESI)Electrospray Ionization (Negative or Positive)[M-H]- or [M+H]+, specific product ions from collision-induced dissociation

Spectroscopic Methods for Non-Destructive Analysis and Real-Time Monitoring

Spectroscopic techniques provide valuable information about the molecular structure and can be used for non-destructive analysis and, in some cases, real-time monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would confirm the 1,4-substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, including the carbons of the naphthalene ring and the trifluoromethoxy groups.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance would be expected for the two equivalent trifluoromethoxy groups. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring. spectrabase.comazom.com For trifluoromethoxybenzene, the ¹⁹F NMR chemical shift is reported to be around -58 ppm. spectrabase.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage and the strong C-F stretching vibrations of the trifluoromethoxy groups, typically in the region of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore. The substitution with trifluoromethoxy groups may cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. nih.govresearchgate.net

Table 4: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Key Features
¹H NMRSignals in the aromatic region (7-8.5 ppm) consistent with a 1,4-disubstituted naphthalene ring.
¹³C NMRResonances for aromatic carbons and the carbon of the OCF₃ group (quartet due to C-F coupling).
¹⁹F NMRA singlet around -58 ppm (relative to CFCl₃).
IR SpectroscopyStrong C-F stretching bands (1000-1300 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C bands.
UV-Vis SpectroscopyAbsorption maxima characteristic of the naphthalene electronic system, likely in the 220-330 nm range.

Q & A

Q. What are the established synthetic routes for 1,4-Bis(trifluoromethoxy)naphthalene, and what methodological considerations optimize yield and purity?

Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions to introduce trifluoromethoxy groups at the 1- and 4-positions of the naphthalene ring. Key steps include:

  • Precursor preparation : Starting with 1,4-dihydroxynaphthalene, which is halogenated (e.g., bromination) to enable substitution.
  • Trifluoromethoxy introduction : Using trifluoromethylating agents (e.g., trifluoromethyl iodide or silver trifluoroacetate) under controlled conditions (e.g., anhydrous solvents like tetrahydrofuran (THF) or dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization considerations :

  • Temperature control (e.g., −78°C for electrophilic substitution) to minimize side reactions.
  • Use of catalysts (e.g., copper iodide for Ullmann-type couplings) to enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer: Key techniques include:

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–O–CF₃ groups typically show bond angles of ~115–125°) .
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group environments (δ −55 to −60 ppm for CF₃O–) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by electron-withdrawing CF₃O groups) .

Q. Example structural data :

ParameterValue (Å/°)Reference
C–O bond length1.36–1.40 Å
C–CF₃ torsion5–10°

Q. How should researchers design literature searches to comprehensively identify toxicological data for this compound?

Answer: Use a multi-database strategy:

  • Primary databases : PubMed, TOXCENTER, and NIH RePORTER with search terms like "this compound AND (toxicity OR pharmacokinetics)" .
  • Grey literature : Include technical reports, theses, and conference abstracts via NTRL and TSCATS .
  • Keyword combinations : Pair chemical identifiers (CAS number, synonyms) with terms like "genotoxicity," "bioaccumulation," or "metabolites" .

Advanced Research Questions

Q. How can researchers address contradictory findings in toxicological studies of this compound?

Answer: Apply risk of bias (RoB) assessment using criteria from toxicological guidelines:

  • Exposure characterization : Verify dosing accuracy and environmental controls (e.g., solvent purity, temperature) .
  • Outcome assessment : Ensure blinding of personnel during data collection to reduce detection bias .
  • Confounding variables : Account for metabolic differences in animal models (e.g., cytochrome P450 activity) .

Q. RoB evaluation table :

Bias TypeKey QuestionMitigation Strategy
SelectionWas randomization adequate?Use stratified randomization by weight/age .
DetectionWere outcomes measured consistently?Standardize assays (e.g., ELISA protocols) .

Q. What experimental designs are optimal for studying the electronic effects of trifluoromethoxy substituents in this compound?

Answer: Employ factorial design to isolate substituent effects:

  • Variables : Vary substituent positions (e.g., 1,4- vs. 1,5-CF₃O) and compare with non-fluorinated analogs .
  • Response metrics : Measure Hammett constants (σ) via reaction kinetics or computational methods (DFT) .
  • Controls : Include naphthalene and mono-substituted derivatives as benchmarks .

Q. Example design matrix :

FactorLevel 1Level 2
Substituent1,4-CF₃O1,5-CF₃O
SolventTHFDCM

Q. How does this compound interact with biological macromolecules, and what methodologies elucidate these mechanisms?

Answer:

  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors .
  • Molecular docking : Simulate binding poses with proteins (e.g., cytochrome P450 3A4) using AutoDock Vina .
  • Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomal assays .

Q. Key findings :

  • Trifluoromethoxy groups enhance binding to hydrophobic pockets due to increased lipophilicity (logP ~3.5) .

Q. What comparative analyses distinguish this compound from structurally similar compounds in pharmacological applications?

Answer: Structural-activity relationship (SAR) analysis :

CompoundKey FeatureBioactivity
This compoundDual CF₃O groupsEnhanced metabolic stability vs. mono-substituted analogs
1,5-Bis(trifluoromethoxy)naphthaleneAsymmetric substitutionHigher cytotoxicity in cancer cell lines

Q. Methodological approach :

  • Compare IC₅₀ values in vitro (e.g., MTT assays) .
  • Assess pharmacokinetic parameters (e.g., half-life, clearance) in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.